molecular formula C6H18Cl2O2Si3 B1586330 Bis(trimethylsiloxy)dichlorosilane CAS No. 2750-44-9

Bis(trimethylsiloxy)dichlorosilane

Cat. No. B1586330
CAS RN: 2750-44-9
M. Wt: 277.36 g/mol
InChI Key: YQPFMTIZDAWFAC-UHFFFAOYSA-N
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Patent
US05011962

Procedure details

About 1.9 ml of a 25% solution of phosphonitrile chloride in methylene chloride are added at room temperature with stirring to a mixture containing 486 g (3.0 mol) of hexamethyldisiloxane and 170 g (1.0 mol) of tetrachlorosilane. After the mixture has been stirred at room temperature for 8 hours, the catalyst is deactivated by adding 2.2 ml of tri-n-butylamine. Distillation of the reaction mixture at 18° to 34° C. and at 2 mbar gives 55 g of 3,3-dichlorohexamethyltrisiloxane, but no 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane. Likewise the desired 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane is neither found in the distillation residue (12 g) nor in the cold trap (583 g of a mixture of trimethylchlorosilane and 1,1,1-trichloro-3,3,3-trimethyldisiloxane).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphonitrile chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
486 g
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[Cl:10][Si:11]([Cl:14])(Cl)Cl.C(N(CCCC)CCCC)CCC>C(Cl)Cl>[Cl:10][Si:11]([Cl:14])([O:3][Si:4]([CH3:5])([CH3:6])[CH3:7])[O:3][Si:4]([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
phosphonitrile chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
486 g
Type
reactant
Smiles
C[Si](O[Si](C)(C)C)(C)C
Name
Quantity
170 g
Type
reactant
Smiles
Cl[Si](Cl)(Cl)Cl
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture has been stirred at room temperature for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture at 18° to 34° C.

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.